![molecular formula C21H18N4O2S B11038929 N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11038929.png)
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzylamino group, a pyrrol ring, and a benzothiazole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and pyrrol-containing molecules. Examples are:
- 2-(1H-pyrrol-1-yl)-1,3-benzothiazole
- N-(2-(benzylamino)-2-oxoethyl)benzamide
Uniqueness
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-[2-(benzylamino)-2-oxoethyl]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is an organic compound that has garnered attention for its potential therapeutic applications, particularly in oncology and as a biochemical probe. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, therapeutic potential, and related research.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes:
- Benzothiazole moiety : Known for various biological activities.
- Pyrrole ring : Contributes to the compound's reactivity.
- Amide functional group : Enhances binding interactions with biological targets.
Its molecular formula is C21H18N4O2S, with a molecular weight of approximately 390.5 g/mol .
Research indicates that this compound interacts with specific receptors and enzymes in biological systems. These interactions may influence critical cellular processes such as:
- Cell proliferation : The compound has shown potential to inhibit cancer cell growth.
- Apoptosis : It may induce programmed cell death in malignant cells.
Molecular docking studies suggest that the compound binds effectively to target proteins involved in signaling pathways relevant to cancer .
Anticancer Activity
The compound has been investigated for its anticancer properties, demonstrating significant cytotoxic effects against various cancer cell lines. Notable findings include:
- IC50 values : Studies indicate IC50 values in the low micromolar range against lung cancer cell lines (e.g., HCC827 IC50 6.26 ± 0.33 μM) .
Antimicrobial Activity
The compound also exhibits antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The antimicrobial activity was evaluated using the broth microdilution method, aligning with CLSI guidelines .
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals that this compound may possess unique biological activities due to its specific structural features. Below is a summary table comparing this compound with others:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
N-(2-{[1-(1H-indol-3-yl)propan-2-yl]amino}-2-oxoethyl) | Contains indole moiety | Different pharmacological profile |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole | Features pyrazole ring | Different reactivity patterns |
N-[4-(4-Methylpiperazinyl)]benzothiazole | Incorporates piperazine group | Distinct pharmacokinetic properties |
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis Pathways : The synthesis involves multiple steps that integrate benzothiazole and pyrrole derivatives, enhancing its biological activity .
- In Vitro Studies : Various in vitro studies have confirmed the cytotoxicity against different cancer cell lines, further supporting its potential use in cancer therapy.
- Molecular Dynamics Simulations : These simulations have provided insights into the binding interactions between the compound and target proteins, elucidating its mechanism of action .
Properties
Molecular Formula |
C21H18N4O2S |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[2-(benzylamino)-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H18N4O2S/c26-19(22-13-15-6-2-1-3-7-15)14-23-20(27)16-8-9-17-18(12-16)28-21(24-17)25-10-4-5-11-25/h1-12H,13-14H2,(H,22,26)(H,23,27) |
InChI Key |
LPFFCLZDWOVTOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4 |
Origin of Product |
United States |
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